molecular formula C11H5BrFN3O B13690330 2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile

2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile

Cat. No.: B13690330
M. Wt: 294.08 g/mol
InChI Key: WJKXBUPVDXSHAJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile is a complex organic compound that features a bromine atom, a formyl group, an imidazole ring, a fluorine atom, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring is formed through cyclization reactions.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.

    Formylation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or formyl chloride.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Nitrile Formation: The nitrile group is introduced through cyanation reactions, often using reagents like sodium cyanide or copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
  • 3-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile
  • 4-(5-Bromo-2-formyl-4-imidazolyl)benzonitrile

Uniqueness

2-(5-Bromo-2-formyl-4-imidazolyl)-3-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H5BrFN3O

Molecular Weight

294.08 g/mol

IUPAC Name

2-(5-bromo-2-formyl-1H-imidazol-4-yl)-3-fluorobenzonitrile

InChI

InChI=1S/C11H5BrFN3O/c12-11-10(15-8(5-17)16-11)9-6(4-14)2-1-3-7(9)13/h1-3,5H,(H,15,16)

InChI Key

WJKXBUPVDXSHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(NC(=N2)C=O)Br)C#N

Origin of Product

United States

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